Urea, 1-(dimethylcarbamoylmethyl)-1-(p-ethoxyphenyl)-
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Overview
Description
Urea, 1-(dimethylcarbamoylmethyl)-1-(p-ethoxyphenyl)-: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. The unique structural features of this compound make it a subject of interest for researchers and industry professionals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(dimethylcarbamoylmethyl)-1-(p-ethoxyphenyl)- typically involves the reaction of p-ethoxyaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with urea to form the final product. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(dimethylcarbamoylmethyl)-1-(p-ethoxyphenyl)-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Urea, 1-(dimethylcarbamoylmethyl)-1-(p-ethoxyphenyl)-: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Urea, 1-(dimethylcarbamoylmethyl)-1-(p-ethoxyphenyl)- involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Urea, 1-(dimethylcarbamoylmethyl)-1-(p-methoxyphenyl)-
- Urea, 1-(dimethylcarbamoylmethyl)-1-(p-chlorophenyl)-
- Urea, 1-(dimethylcarbamoylmethyl)-1-(p-nitrophenyl)-
Uniqueness
Urea, 1-(dimethylcarbamoylmethyl)-1-(p-ethoxyphenyl)-: stands out due to its unique ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
CAS No. |
88858-83-7 |
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Molecular Formula |
C13H19N3O3 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-(N-carbamoyl-4-ethoxyanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C13H19N3O3/c1-4-19-11-7-5-10(6-8-11)16(13(14)18)9-12(17)15(2)3/h5-8H,4,9H2,1-3H3,(H2,14,18) |
InChI Key |
OYLUDKORJGASSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)N |
Origin of Product |
United States |
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